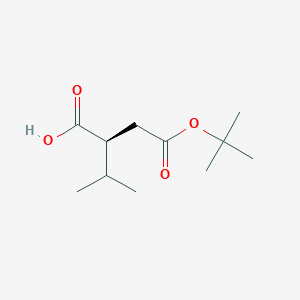

(S)-4-(Tert-butoxy)-2-isopropyl-4-oxobutanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(S)-4-(Tert-butoxy)-2-isopropyl-4-oxobutanoic acid” is a derivative of aspartic acid . Aspartic acid is an amino acid that plays a crucial role in the biosynthesis of proteins. The tert-butoxy group attached to the molecule could potentially make it more lipophilic (fat-soluble), which could affect its distribution and metabolism in the body.

Synthesis Analysis

While specific synthesis methods for this compound are not available, tert-butoxycarbonyl-protected amino acids (Boc-AAILs) have been synthesized by neutralizing imidazolium hydroxide with commercially available Boc-protected amino acids . These Boc-AAILs have been used as starting materials in dipeptide synthesis with commonly used coupling reagents .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy . The tert-butyl (tBu) group attached to a large protein or complex can be observed with high sensitivity if the group retains high mobility .

Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. For example, tert-butyl groups attached to proteins have been used to study large biomolecular assemblies .

科学的研究の応用

Synthesis of Chiral Intermediates

(S)-4-(Tert-butoxy)-2-isopropyl-4-oxobutanoic acid is used as a chiral intermediate in the synthesis of various compounds. For example, it has been synthesized from L-aspartic acid for use as an important intermediate in the production of sitagliptin, a medication used for the treatment of type 2 diabetes. This process involves selective methylation, Boc-protection, acylation, reduction, and oxidization steps, resulting in an overall yield of about 41% (Zhang Xingxian, 2012).

Synthesis of Natural Product Analogs

The compound also plays a role in the synthesis of novel bioactive natural product analogs. One study described the synthesis of 1-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenyl)pyrrolidine-2,5-dione and 1-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenyl)-1H-pyrrole-2,5-dione. These compounds, derived from this compound, were tested for antitumor activity against a panel of cell lines, demonstrating potential pharmacological importance (Catalin V. Maftei et al., 2013).

Photoreactive Compounds

Additionally, derivatives of this compound have been used in the study of photochromic compounds. For instance, tert-butoxy groups were introduced to dithienylperfluorocyclopentene to study thermal cycloreversion reactivity and photocycloreversion quantum yield. This research contributes to our understanding of the properties and applications of photochromic compounds (K. Morimitsu et al., 2002).

Chemical Synthesis Techniques

The compound is also involved in broader chemical synthesis techniques. It has been used in the synthesis of novel thiadiazolotriazin-4-ones, with potential applications in mosquito-larvicidal and antibacterial properties. This highlights its role in creating compounds with specific biological activities, potentially leading to new pharmaceuticals or pesticides (P. Castelino et al., 2014).

Safety and Hazards

特性

IUPAC Name |

(2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-propan-2-ylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O4/c1-7(2)8(10(13)14)6-9(12)15-11(3,4)5/h7-8H,6H2,1-5H3,(H,13,14)/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMCJVFYCDSYHGW-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC(=O)OC(C)(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](CC(=O)OC(C)(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-ethoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2662784.png)

![Ethyl 6-tert-butyl-2-[[2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2662785.png)

![2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2662786.png)

![N-(2,6-dimethylphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B2662787.png)

![N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2662790.png)

![2-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B2662794.png)

![4,6-Dimethyl-2-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2662804.png)

![2-(3,4-dimethoxyphenyl)-1-propyl-1H-benzo[d]imidazole](/img/structure/B2662806.png)